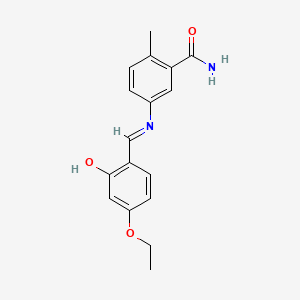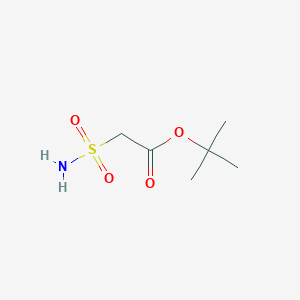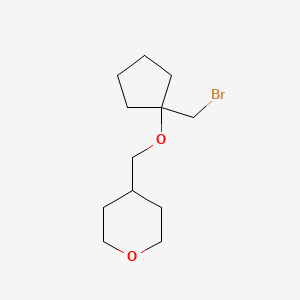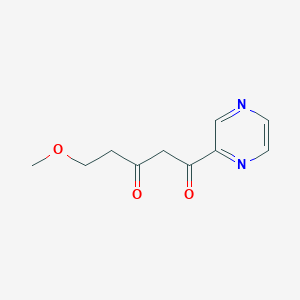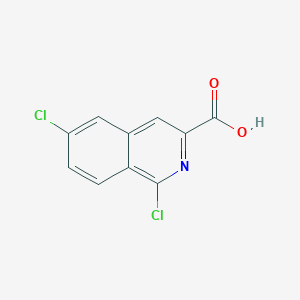
1,6-Dichloroisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dichloroisoquinoline-3-carboxylic acid is an organic compound with the chemical formula C11H5Cl2NO2. It is a heterocyclic aromatic compound characterized by the presence of two chlorine atoms and a carboxylic acid group on its isoquinoline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dichloroisoquinoline-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the chlorination of isoquinoline derivatives followed by carboxylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dichloroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted isoquinoline derivatives, quinoline derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,6-Dichloroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its antibacterial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,6-Dichloroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes. This leads to the inhibition of bacterial growth and replication . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloroisoquinoline-6-carboxylic acid: Similar in structure but with chlorine atoms at different positions.
Isoquinoline-3-carboxylic acid: Lacks chlorine atoms, making it less reactive in certain chemical reactions.
Uniqueness
1,6-Dichloroisoquinoline-3-carboxylic acid is unique due to the specific positioning of its chlorine atoms, which enhances its reactivity and potential for substitution reactions. This makes it a valuable compound for synthesizing a wide range of derivatives with diverse chemical and biological properties.
Eigenschaften
Molekularformel |
C10H5Cl2NO2 |
|---|---|
Molekulargewicht |
242.05 g/mol |
IUPAC-Name |
1,6-dichloroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-1-2-7-5(3-6)4-8(10(14)15)13-9(7)12/h1-4H,(H,14,15) |
InChI-Schlüssel |
BSMPBHPEBKTLFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C(C=C2C=C1Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


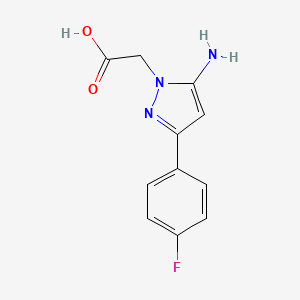
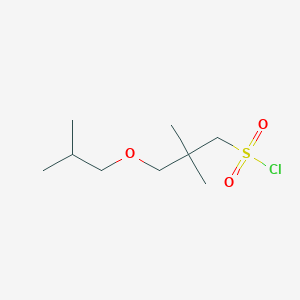
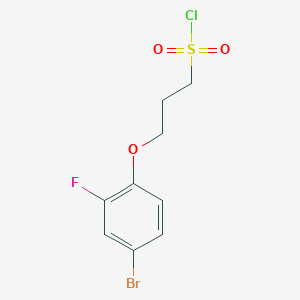
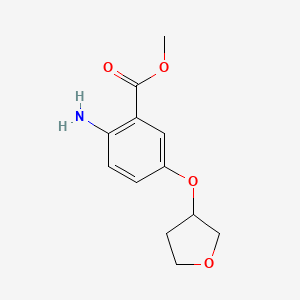
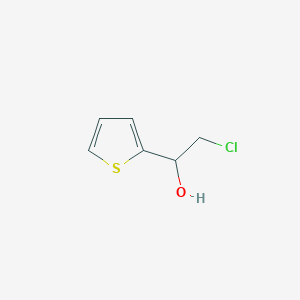
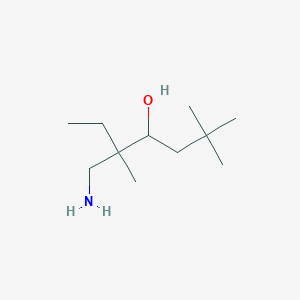
![2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13631633.png)

